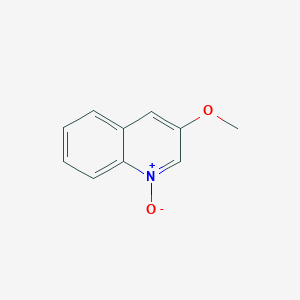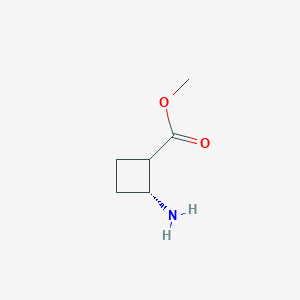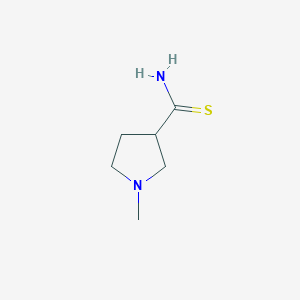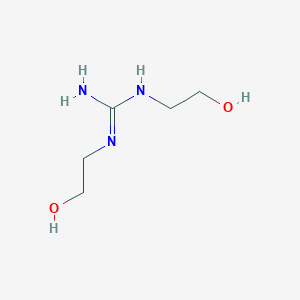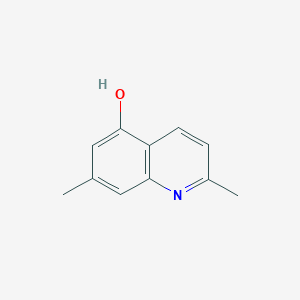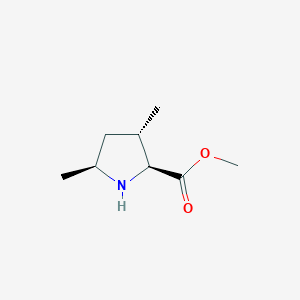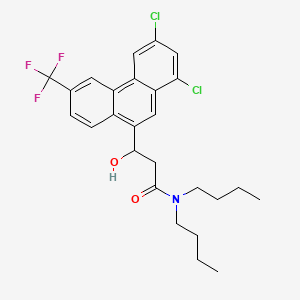
N,N-Dibutyl-1,3-dichloro-beta-hydroxy-6-(trifluoromethyl)phenanthren-9-propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dibutyl-1,3-dichloro-beta-hydroxy-6-(trifluoromethyl)phenanthren-9-propanamide is a complex organic compound characterized by the presence of multiple functional groups, including dichloro, hydroxy, and trifluoromethyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-1,3-dichloro-beta-hydroxy-6-(trifluoromethyl)phenanthren-9-propanamide typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Phenanthrene Core: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of Functional Groups: The dichloro and trifluoromethyl groups are introduced through halogenation and trifluoromethylation reactions, respectively. The hydroxy group is typically added via hydroxylation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
N,N-Dibutyl-1,3-dichloro-beta-hydroxy-6-(trifluoromethyl)phenanthren-9-propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The dichloro groups can be reduced to form the corresponding hydrocarbons.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydrocarbon derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
N,N-Dibutyl-1,3-dichloro-beta-hydroxy-6-(trifluoromethyl)phenanthren-9-propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
作用机制
The mechanism of action of N,N-Dibutyl-1,3-dichloro-beta-hydroxy-6-(trifluoromethyl)phenanthren-9-propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its ability to penetrate cell membranes, increasing its efficacy .
相似化合物的比较
Similar Compounds
N,N-Dibutyl-1,3-dichloro-beta-hydroxy-phenanthren-9-propanamide: Lacks the trifluoromethyl group.
N,N-Dibutyl-1,3-dichloro-6-(trifluoromethyl)phenanthren-9-propanamide: Lacks the hydroxy group.
N,N-Dibutyl-1,3-dichloro-beta-hydroxy-phenanthren-9-propanamide: Lacks both the hydroxy and trifluoromethyl groups.
Uniqueness
The presence of the trifluoromethyl group in N,N-Dibutyl-1,3-dichloro-beta-hydroxy-6-(trifluoromethyl)phenanthren-9-propanamide makes it unique compared to similar compounds. This group enhances the compound’s lipophilicity, stability, and ability to interact with biological targets, making it a valuable compound for various applications .
属性
CAS 编号 |
94133-70-7 |
|---|---|
分子式 |
C26H28Cl2F3NO2 |
分子量 |
514.4 g/mol |
IUPAC 名称 |
N,N-dibutyl-3-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]-3-hydroxypropanamide |
InChI |
InChI=1S/C26H28Cl2F3NO2/c1-3-5-9-32(10-6-4-2)25(34)15-24(33)22-14-21-20(12-17(27)13-23(21)28)19-11-16(26(29,30)31)7-8-18(19)22/h7-8,11-14,24,33H,3-6,9-10,15H2,1-2H3 |
InChI 键 |
SGPMBCWVUOBUPW-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)C(=O)CC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


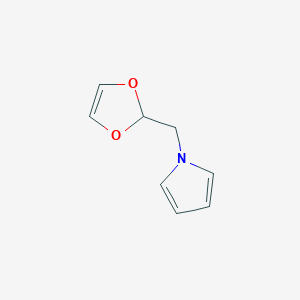



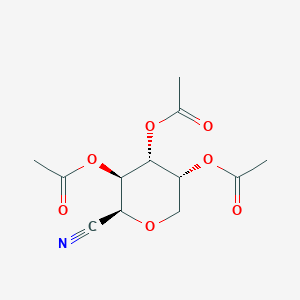
![5'-Nitrospiro[cyclopropane-1,3'-indoline]](/img/structure/B12853876.png)
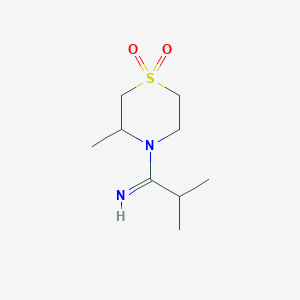
![6-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B12853882.png)
